molecular formula C10H13N B13246708 1-Methyl-2-phenylcyclopropan-1-amine

1-Methyl-2-phenylcyclopropan-1-amine

Cat. No.: B13246708
M. Wt: 147.22 g/mol
InChI Key: MHQDTOHVMGQLTE-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylcyclopropan-1-amine is an organic compound belonging to the class of cyclopropanes It features a cyclopropane ring substituted with a methyl group and a phenyl group at the first carbon, and an amine group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazomethane or other carbene precursors. The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination reactions to introduce the amine group.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions followed by amination. The process may utilize continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-Methyl-2-phenylcyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore for developing new drugs, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes such as monoamine oxidase, affecting neurotransmitter levels and signaling pathways. The compound’s structural features enable it to bind to active sites of enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    2-Phenylcyclopropan-1-amine: Similar structure but lacks the methyl group at the first carbon.

    Tranylcypromine: A well-known monoamine oxidase inhibitor with a similar cyclopropane structure.

Uniqueness: 1-Methyl-2-phenylcyclopropan-1-amine is unique due to the presence of both a methyl and phenyl group on the cyclopropane ring, which influences its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties and applications compared to its analogs.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-methyl-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C10H13N/c1-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3

InChI Key

MHQDTOHVMGQLTE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)N

Origin of Product

United States

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